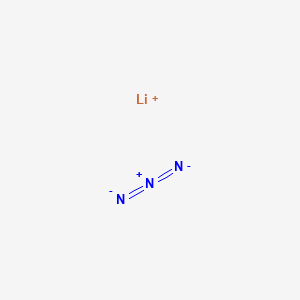
2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative with a chloroaniline group attached at the 2-position. Benzoxazinones are a type of heterocyclic compound containing a benzene ring fused to an oxazine ring. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an aryl group. In this case, the aryl group is a chlorinated phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazinone core, with the 2-chloroanilino group attached at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazinone and 2-chloroanilino groups. The benzoxazinone moiety might undergo reactions typical for lactams (cyclic amides), while the 2-chloroanilino group might participate in reactions typical for anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazinone and 2-chloroanilino groups could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Bioactivity and Ecological Role :
- Benzoxazinones, including derivatives of 4H-3,1-benzoxazin-4-one, have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are also of interest as leads for natural herbicide models and have roles in plant chemical defense mechanisms (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Antimicrobial Activity :
- Certain derivatives of 4H-3,1-benzoxazin-4-one have shown antimicrobial properties. Studies have focused on synthesizing and testing these compounds for antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
Synthetic Methodologies :
- New methods have been developed for the synthesis of benzoxazinone derivatives. These methodologies are significant for producing compounds in high yield and are important for pharmaceutical applications (Shariat & Abdollahi, 2004).
Agronomic Utility :
- Benzoxazinones, including 4H-3,1-benzoxazin-4-one derivatives, have potential agronomic utility due to their phytotoxic and insecticidal properties. They have been isolated and synthesized for use in agricultural research (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Pharmaceutical Development :
- Some benzoxazinone derivatives have been synthesized and tested for pharmacological activity, including anticonvulsant properties. These studies contribute to the development of new pharmaceutical compounds (De Marchi, Tamagnone, & Torielli, 1971).
Chemical Synthesis Enhancements :
- Innovations in the synthesis of benzoxazinone derivatives have been made, providing more efficient and high-yield methods. These advancements are important for both medical and industrial applications (Shariat, Samsudin, & Zakaria, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloroanilino)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLDBEZHIRNLQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324597 |
Source


|
| Record name | 2-(2-chloroanilino)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one | |
CAS RN |
178468-03-6 |
Source


|
| Record name | 2-(2-chloroanilino)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)









